molecular formula C9H13N3O B11743179 2-(Oxan-3-yl)pyrimidin-5-amine

2-(Oxan-3-yl)pyrimidin-5-amine

Cat. No.: B11743179
M. Wt: 179.22 g/mol
InChI Key: MYNMXMCNDAYCJX-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-3-yl group at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method ensures the formation of the desired pyrimidine derivative with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

2-(Oxan-3-yl)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein kinase PLK4, a key regulator of centriole duplication . By binding to the active site of PLK4, the compound prevents its activity, leading to the disruption of cell division and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-3-yl)pyrimidin-5-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(oxan-3-yl)pyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)7-2-1-3-13-6-7/h4-5,7H,1-3,6,10H2

InChI Key

MYNMXMCNDAYCJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC=C(C=N2)N

Origin of Product

United States

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